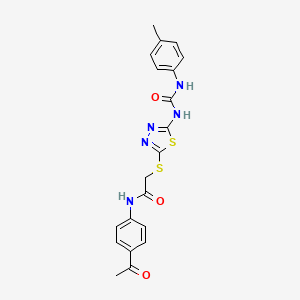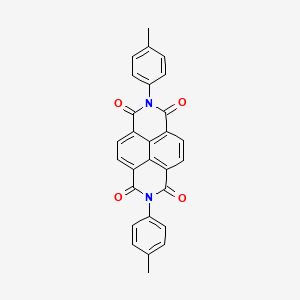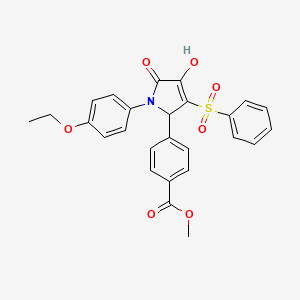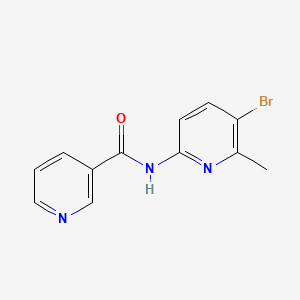![molecular formula C20H18ClN3OS B2726727 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-31-7](/img/structure/B2726727.png)
4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Characterization
Convenient Synthetic Methods : A study by Zaki, Radwan, and El-Dean (2017) developed a convenient synthetic method for creating tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, including pyrimidine derivatives, which have the potential for future pharmacological activity investigations. This research outlines a foundational approach to synthesizing complex molecules, including derivatives of the compound , emphasizing the importance of spectral characterization in understanding these compounds' structure and potential applications (Zaki, Radwan, & El-Dean, 2017).
Synthesis of Morpholine Derivatives : Another study focused on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, recognized for their inhibition of tumor necrosis factor alpha and nitric oxide. Lei et al. (2017) established a rapid and green synthetic method for these compounds, highlighting their potential in medicinal chemistry and the broader scope of scientific research applications (Lei et al., 2017).
Potential Applications in Material Science
- High Refractive Index Materials : Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices from thiophenyl-substituted benzidines. These materials, derived from similar chemical processes, offer high thermal stability and potential applications in optics and electronic materials, suggesting the broader utility of related compounds in creating advanced materials with desirable properties (Tapaswi et al., 2015).
Antimicrobial and Antibacterial Activity
- Antibacterial and Antifungal Activities : Research by Merugu, Ramesh, and Sreenivasulu (2010) on morpholine and pyrimidine derivatives demonstrated significant antimicrobial activity. This study indicates the potential of compounds, such as the one , to serve as bases for developing new antimicrobial agents, suggesting a scientific application in combating resistant bacterial and fungal strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Properties
IUPAC Name |
4-[6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-6-8-17(9-7-16)26-19-14-18(24-10-12-25-13-11-24)22-20(23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGHEIBFBOAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2726652.png)



![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)
![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
